molecular formula C15H24SSi B8523792 [(5-Hexylthiophen-2-yl)ethynyl](trimethyl)silane CAS No. 880491-25-8

[(5-Hexylthiophen-2-yl)ethynyl](trimethyl)silane

Cat. No. B8523792
M. Wt: 264.5 g/mol
InChI Key: OKCOJZHJHWSPNA-UHFFFAOYSA-N
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Patent
US08410150B2

Procedure details

According to the method described in S117a, 2-bromo-5-hexylthiophene (1 g, 4 mmol) was reacted with trimethylsilylethane (0.43 g, 4.4 mmol) to give the title compound as a yellow oil (1.07 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.05 (d, 1H, J=3.6 Hz), 6.61 (d, 1H, J=3.6 Hz), 2.77 (t, 2H, J=7.2 Hz) 1.65-1.56 (m, 2H), 1.36-1.30 (m, 6H), 0.89 (t, 3H, J=6.4 Hz), 0.24 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:6]=1.[CH3:13][Si:14]([CH2:17][CH3:18])([CH3:16])[CH3:15]>>[CH2:7]([C:4]1[S:3][C:2]([C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13])=[CH:6][CH:5]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC(=CC1)CCCCCC
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
C[Si](C)(C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(S1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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